N-Undecanoylglycine-d2
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Overview
Description
N-Undecanoylglycine-d2 is a deuterated form of N-Undecanoylglycine, which is an N-acylglycine with an acyl group that is undecanoyl. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Undecanoylglycine-d2 typically involves the acylation of glycine with undecanoic acid. The deuterated form is achieved by incorporating deuterium atoms into the glycine molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: N-Undecanoylglycine-d2 can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Undecanoylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the field of stable isotope labeling
Mechanism of Action
The mechanism of action of N-Undecanoylglycine-d2 involves its interaction with specific molecular targets. For instance, it has been shown to engage with the vomeronasal receptor Vmn2r26, activating the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCγ2)-Ca2+ signaling axis. This activation leads to the production of prostaglandin D2, which enhances mucus secretion and induces antibacterial immunity .
Comparison with Similar Compounds
N-Undecanoylglycine: The non-deuterated form of the compound.
N-Decanoylglycine: An N-acylglycine with a decanoyl group.
N-Dodecanoylglycine: An N-acylglycine with a dodecanoyl group.
Uniqueness: N-Undecanoylglycine-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracing and quantification in various biochemical and pharmacokinetic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
2,2-dideuterio-2-(undecanoylamino)acetic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)/i11D2 |
InChI Key |
HEUQYIQQCNOXOG-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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